3-(3,4-Difluorophenyl)-2-methylacrylic acid
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Overview
Description
3-(3,4-Difluorophenyl)-2-methylacrylic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a methylacrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Difluorophenyl)-2-methylacrylic acid typically involves the reaction of 3,4-difluorobenzaldehyde with methyl acrylate in the presence of a base, followed by hydrolysis to yield the desired product. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Methanol or ethanol
Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Difluorophenyl)-2-methylacrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: Halogenation reactions can introduce additional halogen atoms into the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of difluorobenzoic acids.
Reduction: Formation of difluorophenyl alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(3,4-Difluorophenyl)-2-methylacrylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,4-Difluorophenyl)-2-methylacrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluorophenylacetic acid
- 3,4-Difluorophenylboronic acid
- 3,4-Difluorophenyl isocyanate
Uniqueness
3-(3,4-Difluorophenyl)-2-methylacrylic acid is unique due to its combination of a difluorophenyl group with a methylacrylic acid moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
(E)-3-(3,4-difluorophenyl)-2-methylprop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c1-6(10(13)14)4-7-2-3-8(11)9(12)5-7/h2-5H,1H3,(H,13,14)/b6-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZKWSYEPABLCI-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=C(C=C1)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC(=C(C=C1)F)F)/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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